1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid
Overview
Description
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid group
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the benzyl and imidazole intermediates. One common synthetic route includes the following steps:
Preparation of 2-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 2-(Trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Formation of the imidazole intermediate: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Coupling reaction: The 2-(Trifluoromethyl)benzyl chloride is then reacted with the imidazole intermediate in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative reagents.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid: This compound lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s interaction with molecular targets.
1-[2-(Trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylic acid: The imidazole ring is replaced with a pyrazole ring, leading to different chemical and biological properties.
The unique combination of the trifluoromethyl group, benzyl moiety, and imidazole ring in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)6-17-7-16-5-10(17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAYAXLVZNSDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154259 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-36-1 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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